Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide is a complex organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide typically involves multi-step organic reactions. The process begins with the preparation of the core quinolinium structure, followed by the introduction of the pyrimidinium and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated quinolines, amines, and carbonyl compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide include other quinolinium derivatives and pyrimidinium compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
50309-02-9 |
---|---|
Molecular Formula |
C30H31I2N7O |
Molecular Weight |
759.4 g/mol |
IUPAC Name |
N-[4-(2,4-diamino-1-ethylpyrimidin-1-ium-5-yl)phenyl]-4-[(1-ethylquinolin-4-ylidene)amino]benzamide;iodide;hydroiodide |
InChI |
InChI=1S/C30H29N7O.2HI/c1-3-36-18-17-26(24-7-5-6-8-27(24)36)33-22-15-11-21(12-16-22)29(38)34-23-13-9-20(10-14-23)25-19-37(4-2)30(32)35-28(25)31;;/h5-19H,3-4H2,1-2H3,(H4,31,32,34,35,38);2*1H |
InChI Key |
OFTSBFTXAFKJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=C[N+](=C(N=C4N)N)CC)C5=CC=CC=C51.I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.